molecular formula C23H16ClN3O5 B3636384 (5E)-3-(3-chlorophenyl)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione

(5E)-3-(3-chlorophenyl)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione

Cat. No.: B3636384
M. Wt: 449.8 g/mol
InChI Key: IIKANBFGHXNHSP-UDWIEESQSA-N
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Description

(5E)-3-(3-chlorophenyl)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrobenzyl group, and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chlorophenyl)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione typically involves a multi-step process. The initial step often includes the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the chlorophenyl and nitrobenzyl groups. Common reagents used in these reactions include chlorinating agents, nitrobenzyl bromide, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs. The use of high-throughput screening and advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3-chlorophenyl)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-(3-chlorophenyl)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and

Properties

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[[2-[(3-nitrophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O5/c24-17-7-4-8-18(13-17)26-22(28)20(25-23(26)29)12-16-6-1-2-10-21(16)32-14-15-5-3-9-19(11-15)27(30)31/h1-13H,14H2,(H,25,29)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKANBFGHXNHSP-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-3-(3-chlorophenyl)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione
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(5E)-3-(3-chlorophenyl)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione
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(5E)-3-(3-chlorophenyl)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione

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